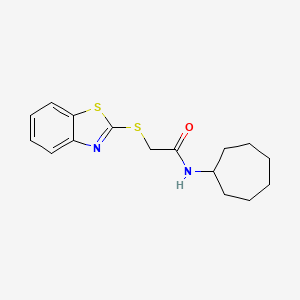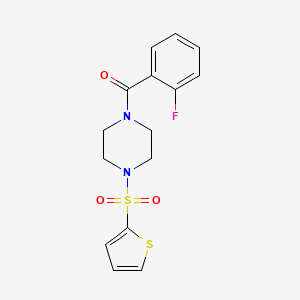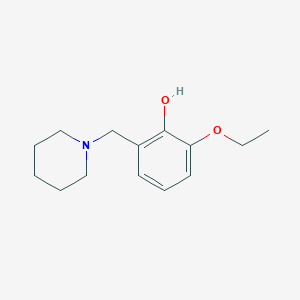![molecular formula C16H17Cl2NO2 B5882158 4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5882158.png)
4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one, also known as DBO-1, is a synthetic molecule that has gained attention for its potential applications in scientific research. DBO-1 is a spirocyclic compound that contains a unique combination of structural features, making it an interesting target for synthesis and investigation.
Mecanismo De Acción
The mechanism of action of 4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one involves its ability to bind to a specific site on the MDMX protein, which prevents it from interacting with p53. This binding event occurs through a combination of hydrogen bonding and hydrophobic interactions between this compound and the protein. The specificity of this interaction is due to the unique structural features of this compound, which allow it to fit into a specific pocket on the protein surface.
Biochemical and Physiological Effects:
In addition to its potential as a therapeutic agent, this compound has also been studied for its biochemical and physiological effects. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. This effect is thought to be due to the inhibition of the MDMX-p53 interaction, which leads to the activation of the p53 pathway and the induction of apoptosis. This compound has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one in lab experiments is its selectivity for the MDMX-p53 interaction. This specificity allows researchers to study the effects of blocking this interaction without affecting other cellular processes. However, one limitation of using this compound is its relatively low potency compared to other inhibitors of the MDMX-p53 interaction. This may require the use of higher concentrations of this compound in experiments, which could lead to non-specific effects.
Direcciones Futuras
There are several future directions for research on 4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one. One area of interest is the development of more potent inhibitors of the MDMX-p53 interaction, which could lead to more effective cancer therapies. Another direction is the investigation of the anti-inflammatory effects of this compound, which could have implications for the treatment of inflammatory diseases. Additionally, the structural features of this compound could be used as a starting point for the development of new spirocyclic compounds with unique properties.
Métodos De Síntesis
The synthesis of 4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one involves a multi-step process that starts with the reaction of 3,4-dichlorobenzylamine with 2-cyclohexenone. This reaction leads to the formation of an intermediate, which is then treated with a Lewis acid catalyst to form the spirocyclic ring system. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-[(3,4-dichlorobenzyl)amino]-1-oxaspiro[4.5]dec-3-en-2-one has been studied for its potential applications in a variety of scientific fields, including medicinal chemistry, biochemistry, and neuroscience. One of the most promising applications of this compound is in the development of new drugs that target specific protein-protein interactions. This compound has been shown to selectively inhibit the interaction between two proteins, called MDMX and p53, which are involved in the regulation of cell growth and division. By blocking this interaction, this compound has the potential to be used as a therapeutic agent for the treatment of cancer.
Propiedades
IUPAC Name |
4-[(3,4-dichlorophenyl)methylamino]-1-oxaspiro[4.5]dec-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17Cl2NO2/c17-12-5-4-11(8-13(12)18)10-19-14-9-15(20)21-16(14)6-2-1-3-7-16/h4-5,8-9,19H,1-3,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTNHKCXYMDSPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C(=CC(=O)O2)NCC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoic acid](/img/structure/B5882082.png)

![1-[(4-bromo-1-naphthyl)sulfonyl]-1H-imidazole](/img/structure/B5882090.png)
![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B5882094.png)
![7-[(2,6-difluorobenzyl)oxy]-8-methyl-4-propyl-2H-chromen-2-one](/img/structure/B5882096.png)
![3-[(3-fluorobenzoyl)amino]-4-methoxybenzamide](/img/structure/B5882102.png)
![N,N-diethyl-N'-[4-(5-mercapto-1,3,4-oxadiazol-2-yl)phenyl]thiourea](/img/structure/B5882107.png)



![N-(2-fluorophenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide](/img/structure/B5882146.png)

![N-{2-[(4-methoxybenzoyl)amino]benzoyl}-beta-alanine](/img/structure/B5882166.png)
